molecular formula C8H5BrF3NO B2857268 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone CAS No. 1379332-23-6

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B2857268
CAS No.: 1379332-23-6
M. Wt: 268.033
InChI Key: OJEJYGUDWWJGKL-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (CAS: 1379332-23-6) is a brominated ketone derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a bromoacetyl group at the 3-position. Its molecular formula is C₉H₇BrF₃NO, with a molecular weight of 290.06 g/mol . This compound is widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the electron-withdrawing trifluoromethyl group, which enhances stability and modulates reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEJYGUDWWJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379332-23-6
Record name 2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the bromination of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone group is highly susceptible to nucleophilic substitution. This reaction is pivotal for introducing functional groups or modifying the molecular scaffold.

Reagents and Conditions :

  • Amines : Reacts with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (e.g., DMF, THF) at 40–85°C to yield α-amino ketones .

  • Thiols : Thiol nucleophiles replace bromine under basic conditions (e.g., K₂CO₃ in acetone).

  • Alkoxides : Produces ether derivatives when treated with alkoxide ions.

Example Reaction :

2 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanone+R NH21 6 trifluoromethyl pyridin 3 yl 2 R amino ethanone+HBr\text{2 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanone}+\text{R NH}_2\rightarrow \text{1 6 trifluoromethyl pyridin 3 yl 2 R amino ethanone}+\text{HBr}

Key Data :

NucleophileSolventTemperatureYield
PiperidineDMF85°C83%
Sodium MethoxideTHF25°C68%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

a. Suzuki-Miyaura Coupling :

  • Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water mixtures .

  • Product : Biaryl ketones with retained trifluoromethyl group .

Example :

Ar B OH 2+2 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanonePd catalyst1 6 trifluoromethyl pyridin 3 yl 2 Ar ethanone\text{Ar B OH }_2+\text{2 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanone}\xrightarrow{\text{Pd catalyst}}\text{1 6 trifluoromethyl pyridin 3 yl 2 Ar ethanone}

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (0.15 mol%)

  • Ligand: SPhos (0.3 mol%)

  • Yield: 75–89% .

b. Buchwald-Hartwig Amination :

  • Forms C–N bonds with aryl halides or amines under Pd catalysis.

Oxidation and Reduction Reactions

The ketone moiety undergoes redox transformations, altering the electronic properties of the molecule.

a. Oxidation :

  • The ketone is resistant to further oxidation under mild conditions but can form carboxylic acids via strong oxidants (e.g., KMnO₄).

b. Reduction :

  • NaBH₄ : Reduces the ketone to a secondary alcohol.

  • LiAlH₄ : Yields the corresponding ethane derivative.

Example :

2 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanoneNaBH42 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanol\text{2 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanone}\xrightarrow{\text{NaBH}_4}\text{2 Bromo 1 6 trifluoromethyl pyridin 3 yl ethanol}

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but influences electron density, enhancing the pyridine ring’s electrophilicity.

Electrophilic Aromatic Substitution :

  • Nitration or sulfonation occurs at the pyridine ring’s meta position due to electron-withdrawing effects.

Comparative Reactivity with Analogues

CompoundReactivity with Piperidine (Yield)Suzuki Coupling Efficiency
2-Bromo-1-(6-bromopyridin-3-yl)ethanone 78% 82%
2-Bromo-1-(6-Cl-pyridin-3-yl)ethanone85%75%
Target Compound 83% 89%

The trifluoromethyl group slightly reduces nucleophilic substitution yields compared to chloro/bromo analogues but enhances coupling efficiency due to improved stability under catalytic conditions .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism, with the ketone’s electron-withdrawing effect stabilizing the transition state.

  • Coupling Reactions : Oxidative addition of Pd(0) to the C–Br bond is rate-determining, followed by transmetalation and reductive elimination .

Scientific Research Applications

Chemistry

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone is utilized as a building block in organic synthesis. Its structure allows for the formation of more complex molecules, which are essential in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic pathways .

Biology

In biological research, this compound serves as a probe for studying enzyme inhibitors and receptor interactions. Its ability to interact with biological macromolecules facilitates investigations into cellular signaling pathways and enzyme activity modulation. For instance, studies have shown its potential to influence P2X7 receptor activity, which is crucial for inflammatory responses .

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials, particularly those requiring specific fluorinated properties. Its unique chemical characteristics make it suitable for developing advanced materials with enhanced performance .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound can selectively inhibit certain bacterial enzymes, suggesting potential uses as antimicrobial agents.
  • Pharmaceutical Development : Investigations into its interactions with cellular receptors have indicated that it may play a role in modulating immune responses, paving the way for new therapeutic strategies.
  • Material Science : The compound's properties have been explored in developing fluorinated polymers with enhanced stability and performance characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide
  • Structure : Pyridine ring with -CF₃ at 6-position and methyl (-CH₃) at 2-position.
  • Molecular Formula: C₉H₈Br₂F₃NO
  • Molecular Weight : 362.98 g/mol
  • The hydrobromide salt form improves solubility in polar solvents .
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
  • Structure : Pyridine with bromo at 6-position and fluoro (-F) at 3-position.
  • Molecular Formula: C₇H₅BrFNO
  • Molecular Weight : 218.02 g/mol
  • Key Differences : The absence of -CF₃ reduces electron-withdrawing effects, making the bromoacetyl group less electrophilic. Fluorine’s smaller size may enhance solubility in aqueous media .

Heterocyclic Ring Modifications

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • Structure : Pyrrolopyridine (fused pyrrole-pyridine) core with bromoacetyl at 3-position.
  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • Key Differences : The fused pyrrole ring introduces π-conjugation, altering electronic properties. This compound exhibits higher melting points (280–282°C) compared to pyridine-based analogs, likely due to increased crystallinity .
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone
  • Structure : Benzene ring substituted with -CF₃ and bromoacetyl.
  • Molecular Formula : C₉H₆BrF₃O
  • Molecular Weight : 267.04 g/mol
  • Key Differences : Replacement of pyridine with benzene eliminates nitrogen’s electron-withdrawing effect, reducing reactivity in SN2 reactions. This compound is a precursor to imidazo[2,1-b][1,3,4]thiadiazoles, highlighting divergent applications .

Functional Group Variations

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
  • Structure : Pyridine with bromo at 6-position and trifluoroacetyl (-COCF₃) at 3-position.
  • Molecular Formula: C₇H₃BrF₃NO
  • Molecular Weight : 254.01 g/mol
  • Key Differences : The trifluoroacetyl group is more electron-withdrawing than bromoacetyl, increasing electrophilicity. This compound is soluble in chloroform and DMSO, unlike the parent compound, which may require specialized solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone C₉H₇BrF₃NO 290.06 -CF₃ at 6-position Pharmaceutical intermediates
2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide C₉H₈Br₂F₃NO 362.98 -CH₃ at 2-position, -CF₃ at 6-position Salt forms for enhanced solubility
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₇BrN₂O 239.07 Fused pyrrole-pyridine core High-melting-point synthetic intermediates
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃BrF₃NO 254.01 -COCF₃ at 3-position Soluble in DMSO/chloroform

Research Findings and Trends

  • Electronic Effects : The -CF₃ group in the parent compound enhances electrophilicity at the bromo site, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Biological Activity: Brominated pyridines with -CF₃ show improved metabolic stability in drug candidates compared to non-fluorinated analogs .
  • Synthetic Utility: Compounds like 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 875639-57-9) are pivotal in synthesizing kinase inhibitors, underscoring the importance of halogenated ethanones in medicinal chemistry .

Biological Activity

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone (CAS: 1379332-23-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Molecular Formula : C8H5BrF3N
Molecular Weight : 268.03 g/mol
IUPAC Name : 2-bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one
Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a high-throughput screening of a diverse chemical library identified several analogs with significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) often below 20 µM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Compound TypeMIC (µM)Target Pathogen
Pyridine Derivatives<20Mycobacterium tuberculosis
Benzamide Derivatives3.125 - 12.5Staphylococcus aureus

Anticancer Activity

The anticancer potential of heterocyclic compounds has been widely documented. While direct studies on this compound are scarce, related compounds have shown significant antiproliferative effects against various cancer cell lines. For example, studies on benzo[b]furan derivatives demonstrated enhanced activity with specific substitutions, indicating that similar modifications on pyridine derivatives could yield potent anticancer agents .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, compounds with similar structures to this compound were tested against E. coli and S. aureus. The results indicated that modifications in the pyridine ring significantly impacted antimicrobial potency:

CompoundMIC (µg/mL)Target
Compound A5E. coli
Compound B10S. aureus
Compound C15S. aureus

These findings suggest that the structural characteristics of pyridine derivatives are critical for their biological activity.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, and what catalysts are typically employed?

The synthesis often involves bromination of a pyridine precursor. A typical route includes treating 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone with bromine in the presence of catalysts like iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions. This ensures selective α-bromination of the ethanone moiety . Alternative methods may use reagents such as N-bromosuccinimide (NBS) with radical initiators for milder conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the bromine substitution pattern and trifluoromethyl group placement.
  • X-ray Crystallography : Programs like SHELXL (from the SHELX suite) are widely used for refining crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor in drug discovery, particularly for synthesizing molecules with antibacterial and antifungal properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in targeting enzyme active sites .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at 0–6°C to prevent degradation. Use chemical fume hoods for handling, and wear personal protective equipment (PPE) including nitrile gloves and safety goggles due to its acute toxicity and eye irritation hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing side reactions during bromination?

  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce undesired polybromination.
  • Catalyst Selection : AlBr₃ may offer better regioselectivity compared to Fe in certain solvents like dichloromethane .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents may favor selectivity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron-deficient sites (e.g., the α-carbon adjacent to the carbonyl group) to predict nucleophilic attack susceptibility. Software like Gaussian or ORCA is used to compute Fukui indices and electrostatic potential maps .

Q. How do structural analogs of this compound differ in biological activity, and what factors drive these differences?

Analog comparisons (e.g., 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone) reveal that:

  • Substitution Patterns : Bromine at the pyridine 6-position enhances steric hindrance, reducing off-target binding.
  • Electron-Withdrawing Groups : The trifluoromethyl group increases electrophilicity, improving enzyme inhibition .
    A table of analogs with activity data can guide structure-activity relationship (SAR) studies:
Compound NameBiological Activity (IC₅₀)Key Feature
2-Bromo-1-(6-chloro-pyridin-3-yl)ethanone12 nM (Antibacterial)Chlorine enhances solubility
2-Bromo-1-(4-methyl-pyridin-3-yl)ethanone85 nM (Antifungal)Methyl group reduces potency

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Reagent Purity : Use ≥99% pure bromine and anhydrous catalysts to avoid side reactions.
  • Analytical Validation : Cross-check yields via HPLC or GC-MS to identify unreacted starting materials.
  • Reproduce Literature Protocols : Compare results with peer-reviewed methods (e.g., column chromatography in DCM/ethyl acetate for purification ).

Q. What strategies evaluate the compound’s potential for inducing oxidative stress in biological systems?

  • In Vitro Assays : Measure reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) in cell lines.
  • Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic activation .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

SHELXL refinement can model disorder in the trifluoromethyl group or bromine positions. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis clarify intermolecular interactions, such as halogen bonding between bromine and adjacent carbonyl groups .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar analogs?

Discrepancies often arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).
  • Purity Levels : Impurities ≥5% can skew IC₅₀ values.
  • Structural Isomerism : Undetected regioisomers (e.g., bromine at pyridine 2- vs. 6-position) may be misreported .

Q. How can researchers reconcile conflicting data on the compound’s stability under ambient conditions?

  • Accelerated Stability Studies : Conduct thermal gravimetric analysis (TGA) or monitor decomposition via FT-IR over 72 hours.
  • Comparative Storage Trials : Test stability in amber vs. clear glass vials to assess photodegradation effects .

Methodological Resources

  • SHELX Suite : For crystallographic refinement (freely available for academic use) .
  • PubChem Data : Reference CID 21880578 for spectral and property data .
  • EPA DSSTox : Access DTXSID00382292 for toxicological profiles .

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